molecular formula C30H24O12 B8138109 Remisporine B

Remisporine B

Cat. No.: B8138109
M. Wt: 576.5 g/mol
InChI Key: RRGJMIUFDPLICY-JJEZGDBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remisporine B is a polyketide compound derived from the marine fungus Remispora maritima. It is a dimer formed through a Diels-Alder reaction of Remisporine A. This compound has garnered attention due to its unique structure and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

Remisporine B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Remisporine B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Remisporine B involves its interaction with specific molecular targets and pathways. It inhibits the proliferation of lymphocytes by interfering with the signaling pathways involved in cell division. The exact molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in immune response .

Comparison with Similar Compounds

Remisporine B is unique due to its dimeric structure formed through a Diels-Alder reaction. Similar compounds include:

These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action.

Biological Activity

Remisporine B is a dimeric chromenone compound isolated from marine-derived fungi, specifically from the genus Penicillium. This compound has garnered attention due to its notable biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique dimeric structure, which contributes to its biological activities. The absolute configuration of this compound has been determined through various spectroscopic methods, including NMR and electronic circular dichroism (ECD) .

1. Anti-Cancer Activity

Several studies have reported on the anti-cancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
HT-29 (Colon)21.17 ± 4.89
A549 (Lung)31.43 ± 3.01
K562 (Leukemia)Data not specified
HL-60 (Leukemia)Data not specified
HeLa (Cervical)Data not specified
BGC-823 (Gastric)Data not specified

The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the Bcl-2, Bax, and caspase-3 cascades . In a comparative study, this compound exhibited significant cytotoxicity similar to its analogs, with varying IC50 values across different cell lines .

2. Anti-Inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. It effectively suppresses the generation of superoxide anions in human neutrophils, with an IC50 value that indicates potent activity:

CompoundIC50 (μM)
This compoundData not specified
Epiremisporine G31.68 ± 2.53
Epiremisporine H33.52 ± 0.42

Studies indicate that this compound's anti-inflammatory effects may surpass those of some related compounds, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Cytotoxicity Assessment

A study conducted on human colon carcinoma cells (HT-29) revealed that treatment with this compound led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased levels of pro-caspase-3 . The results highlighted the compound's potential in cancer therapy.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory responses, this compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated BV-2 microglia cells. The findings indicated a substantial reduction in NO levels at concentrations comparable to known anti-inflammatory agents .

Properties

IUPAC Name

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJMIUFDPLICY-JJEZGDBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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